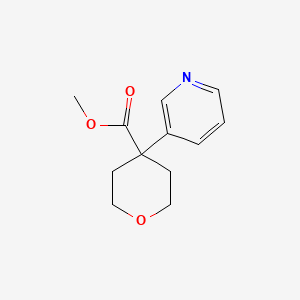

Methyl 4-(pyridin-3-yl)oxane-4-carboxylate

Description

Structural Significance and Synthetic Utility of Pyridine-Substituted Tetrahydropyrans

The pyridine (B92270) ring is a ubiquitous scaffold in pharmaceutical and agrochemical compounds, recognized for its ability to engage in various biological interactions. nih.govnih.govdntb.gov.ua Its nitrogen atom can act as a hydrogen bond acceptor and provides a handle for modulating the polarity and solubility of the molecule. nih.gov The substitution pattern on the pyridine ring is crucial; in this case, the 3-substitution (meta-position) influences the electronic properties and steric environment of the molecule. Pyridine-containing heterocycles are present in a significant number of drugs approved by the US Food and Drug Administration (FDA). nih.gov

The tetrahydropyran (B127337) (THP) or oxane ring is another privileged structure, frequently found in a wide array of biologically active natural products, including marine toxins and polyether antibiotics. guidechem.comchemicalbook.comresearchgate.netdrugbank.com The THP ring is not merely a passive linker; its conformational preferences can rigidly orient appended functional groups, which is a critical aspect in designing molecules that bind to specific biological targets. nih.gov The synthesis of substituted tetrahydropyrans is a key objective in organic synthesis, with methods such as hetero-Diels-Alder reactions and Prins cyclizations being commonly employed. researchgate.net The combination of a pyridine and a tetrahydropyran ring creates a hybrid scaffold with the potential for novel biological activities. nih.govnih.gov

Strategic Importance of Methyl Ester Functionalities in Complex Molecule Synthesis

The methyl ester group in Methyl 4-(pyridin-3-yl)oxane-4-carboxylate serves several strategic roles in organic synthesis. Esters are common intermediates, readily prepared from carboxylic acids and easily converted into other functional groups such as amides, alcohols, and other esters. organic-chemistry.orgorganic-chemistry.org In the context of drug design, converting a carboxylic acid to its methyl ester can improve a compound's ability to cross cell membranes, a strategy often referred to as a "pro-drug" approach. tandfonline.com

The presence of the methyl ester also offers a site for further chemical modification. Hydrolysis of the ester would yield the corresponding carboxylic acid, providing a point for conjugation to other molecules or for engaging in different biological interactions. Various methods exist for the synthesis of methyl esters, ranging from classical Fischer esterification to milder, more specialized procedures. organic-chemistry.orgnih.gov

Current Research Landscape and Opportunities for Functionalized Oxane-Pyridine Systems

The current research landscape shows a strong and continuing interest in the synthesis and functionalization of both pyridine and tetrahydropyran derivatives. researchgate.netthieme-connect.comnih.gov Advances in transition-metal-catalyzed cross-coupling and cyclization reactions have provided new avenues for creating functionalized pyridine derivatives. researchgate.net Similarly, the development of stereoselective methods for the synthesis of substituted tetrahydropyrans remains an active area of research. researchgate.net

The combination of these two ring systems into a single molecule, as seen in this compound, opens up opportunities for the creation of new chemical libraries for drug discovery. The modular nature of such compounds allows for systematic variation of the substituents on both the pyridine and the oxane rings to explore structure-activity relationships. Research into such hybrid molecules could lead to the discovery of new therapeutic agents with novel mechanisms of action. nih.govmdpi.comtjnpr.org

Theoretical Frameworks Guiding the Investigation of Heterocyclic Systems

The investigation of heterocyclic systems like this compound is increasingly guided by theoretical and computational chemistry. researchgate.net Density Functional Theory (DFT) is a powerful tool used to predict the geometric and electronic properties of molecules. researchgate.net Such calculations can provide insights into the conformational preferences of the tetrahydropyran ring and the electronic distribution within the pyridine ring.

Computational studies can also help to understand the reactivity of the molecule, for example, by calculating molecular orbital energies (HOMO and LUMO) and electrostatic potential maps. tjnpr.org This information can be invaluable in predicting how the molecule might interact with biological targets or in designing synthetic routes. For pyridine-containing heterocycles, computational analysis can help explain observed biological activities and guide the design of more potent analogs. nih.govresearchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-pyridin-3-yloxane-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-11(14)12(4-7-16-8-5-12)10-3-2-6-13-9-10/h2-3,6,9H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBQYBIIKSTGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Methyl 4 Pyridin 3 Yl Oxane 4 Carboxylate

Construction of the Tetrahydropyran (B127337) (Oxane) Ring System

The tetrahydropyran (THP), or oxane, ring is a prevalent structural motif in a vast number of natural products and pharmaceutical agents. nih.gov Consequently, numerous methods for its synthesis have been developed, ranging from classical cyclization reactions to highly advanced stereoselective transformations.

The formation of the six-membered oxane ring is frequently accomplished through cyclization reactions, where a linear precursor is induced to form the cyclic ether. These strategies can be broadly categorized as either intramolecular or intermolecular.

Intramolecular Epoxide Ring Opening (IERO): This powerful method involves the cyclization of 4,5-epoxy alcohols. The intramolecular attack of the hydroxyl group onto the epoxide can form either a five-membered tetrahydrofuran (B95107) (THF) or a six-membered tetrahydropyran (THP). Achieving regioselectivity for the 6-membered ring (6-endo-tet cyclization) is a key challenge that can be controlled by reaction conditions or substrate features. nih.gov

Prins Cyclization: The Prins cyclization is a classic and versatile reaction for THP synthesis, involving the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. nih.govbeilstein-journals.org The reaction proceeds through an oxocarbenium ion intermediate, which is trapped by the alkene to form the heterocyclic ring. beilstein-journals.org This method allows for the construction of highly substituted oxanes.

Intramolecular oxa-Michael Addition: For precursors containing a suitably positioned hydroxyl group and an α,β-unsaturated ester, ketone, or sulfone, a base- or acid-catalyzed intramolecular conjugate addition (oxa-Michael reaction) provides a direct route to functionalized tetrahydropyrans. whiterose.ac.uk

Ring-Closing Metathesis (RCM): Olefin metathesis, particularly RCM, has emerged as a robust tool for the formation of various ring systems. A diene precursor containing an ether linkage can be cyclized using ruthenium-based catalysts (e.g., Grubbs' catalyst) to efficiently form a dihydropyran, which can be subsequently reduced to the saturated oxane ring. nih.gov

Radical Cyclization: Intramolecular cyclization of radicals offers another pathway to the THP core. For instance, the reductive cyclization of carbon-centered radicals generated from α-alkoxy carboxylates or other suitable precursors can be used to form the six-membered ring. acs.org

Table 1: Comparison of Common Oxane Ring Formation Strategies

| Method | Precursor Type | Key Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| IERO | 4,5-Epoxy alcohol | Lewis or Brønsted acids | High stereocontrol possible | Regioselectivity (5- vs. 6-membered ring) can be an issue. nih.gov |

| Prins Cyclization | Homoallylic alcohol + Aldehyde | Lewis acids (e.g., TiCl₄, TMSOTf) | Forms multiple C-C and C-O bonds | Can generate complex diastereomeric mixtures. nih.gov |

| Oxa-Michael Addition | δ-Hydroxy-α,β-unsaturated system | Base or chiral catalysts | High functional group tolerance | Requires specific precursor functionality. whiterose.ac.uk |

| RCM | Acyclic diene ether | Grubbs' or Hoveyda-Grubbs' catalysts | Excellent functional group tolerance | Requires synthesis of diene precursor; produces an unsaturated ring. nih.gov |

Controlling the stereochemistry during the formation of the oxane ring is critical for synthesizing enantiomerically pure target molecules. Both substrate-controlled and reagent-controlled strategies are employed to achieve high levels of stereoselectivity.

Diastereoselective approaches often rely on the inherent stereochemistry of the starting material to direct the formation of new stereocenters during cyclization. For example, in the Prins cyclization, the existing stereocenters in the homoallylic alcohol can influence the facial selectivity of the alkene attack on the oxocarbenium ion, leading to a preferred diastereomer. nih.gov

Enantioselective methods utilize chiral catalysts or auxiliaries to induce asymmetry.

Asymmetric Prins Cyclization: Chiral Lewis acids can be used to catalyze the Prins reaction, leading to the formation of enantioenriched tetrahydropyrans.

Chiral Phosphoric Acid Catalysis: In the context of the intramolecular oxa-Michael reaction, chiral phosphoric acids have been successfully used as Brønsted acid catalysts to achieve high enantioselectivity in the synthesis of substituted THPs. whiterose.ac.uk

Sakurai Cyclization: The intramolecular Sakurai cyclization, which involves the reaction of an enal with an allylsilane, can be mediated by chiral catalysts to construct cis-2,6-disubstituted tetrahydropyrans with excellent stereocontrol. nih.govbeilstein-journals.org

Modern organic synthesis has introduced a variety of innovative techniques for constructing oxygen heterocycles under mild and efficient conditions. nih.gov These methods often leverage transition metal catalysis or novel reaction pathways.

Transition Metal-Catalyzed Cycloisomerization: Transition metals, such as rhodium, gold, and palladium, can catalyze the cycloisomerization of enynes or similar unsaturated precursors to form carbo- and heterocyclic systems, including dihydropyrans. numberanalytics.comorganic-chemistry.org

Aryne Chemistry: The insertion of arynes into C=O bonds provides a modern, transition-metal-free approach to benzo-fused oxygen heterocycles. While not directly applicable to a simple oxane, this chemistry highlights advanced C-O bond-forming strategies. nih.gov

Photocatalysis and Electrochemical Synthesis: These emerging fields offer green and sustainable alternatives for heterocycle synthesis. numberanalytics.com Light or electrical energy can be used to generate reactive intermediates that undergo cyclization to form the desired ring systems under exceptionally mild conditions.

Installation of the Pyridine (B92270) Moiety

Once the methyl oxane-4-carboxylate scaffold is constructed, the final key step is the formation of the carbon-carbon bond between the C4 position of the oxane ring and the C3 position of the pyridine ring. The two most prominent strategies for this transformation are metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming C-C bonds between sp²-hybridized carbon atoms, making them ideal for connecting the oxane and pyridine rings. tcichemicals.comwikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. icmpp.ro To synthesize the target molecule, one fragment must be the electrophile (e.g., 3-halopyridine) and the other must be the nucleophile (e.g., an organometallic derivative of the oxane).

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. A plausible route would involve the reaction of 3-bromopyridine (B30812) with a pre-formed 4-boronic ester derivative of the methyl oxane-4-carboxylate.

Stille Coupling: The Stille coupling utilizes an organostannane (organotin) compound as the nucleophilic partner. This would involve coupling a reagent like methyl 4-(tributylstannyl)oxane-4-carboxylate with 3-bromopyridine.

Negishi Coupling: In the Negishi coupling, a pre-formed organozinc reagent is coupled with an organic halide. This approach offers high reactivity and functional group tolerance.

Kumada-Tamao-Corriu Coupling: This reaction employs a Grignard reagent (organomagnesium) as the nucleophile. While powerful, the high reactivity of Grignard reagents can limit functional group compatibility.

Table 2: Overview of Applicable Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Oxane Reagent (R-M) | Pyridine Reagent (R'-X) | Typical Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., -B(OR)₂) | 3-Halopyridine (e.g., 3-Br-Py) | Pd(PPh₃)₄, PdCl₂(dppf) | Stable reagents, mild conditions, high tolerance. icmpp.ro |

| Stille | Organostannane (e.g., -SnBu₃) | 3-Halopyridine | Pd(PPh₃)₄ | Broad scope, neutral conditions, toxic tin byproducts. icmpp.ro |

| Negishi | Organozinc (e.g., -ZnCl) | 3-Halopyridine | Pd(PPh₃)₄, Ni(acac)₂ | Highly reactive, mild conditions, moisture-sensitive. wikipedia.org |

| Kumada | Organomagnesium (e.g., -MgCl) | 3-Halopyridine | Ni(dppe)Cl₂, Pd(PPh₃)₄ | Very reactive, less functional group tolerance. |

Nucleophilic aromatic substitution (SNAr) is another potential strategy for installing the pyridine ring. The pyridine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles. youtube.com This reactivity is enhanced at the C2 and C4 positions (ortho and para to the nitrogen), where the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. stackexchange.com

Direct SNAr at the C3 position of pyridine is significantly less favorable because this resonance stabilization is not possible. stackexchange.com Therefore, for this strategy to be viable, it would require:

An Activated Pyridine Substrate: The reaction would necessitate a pyridine ring bearing a good leaving group (e.g., -F, -Cl, -NO₂) at the 3-position and potentially strong electron-withdrawing groups elsewhere on the ring to further activate it towards nucleophilic attack. mdpi.com

A Strong Oxane-Based Nucleophile: The nucleophile would be a carbanion equivalent at the C4 position of the methyl oxane-4-carboxylate, likely generated by deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA).

The reaction would proceed by the attack of the oxane enolate onto the activated 3-substituted pyridine, followed by the elimination of the leaving group to restore aromaticity. While mechanistically plausible, this approach is likely to be more challenging and lower-yielding than the more robust and predictable metal-catalyzed cross-coupling methods. nih.gov

Direct Carbon-Hydrogen Functionalization Approaches for Pyridine Annulation

The direct functionalization of pyridine C-H bonds represents a powerful and atom-economical strategy for the synthesis of substituted pyridines, minimizing the need for pre-functionalized starting materials. rsc.orgresearchgate.net The electron-deficient nature of the pyridine ring, however, presents a significant challenge for direct C-H activation. beilstein-journals.org

Recent advancements in transition-metal and rare earth metal catalysis have provided avenues to overcome these challenges. beilstein-journals.org For the synthesis of Methyl 4-(pyridin-3-yl)oxane-4-carboxylate, a hypothetical direct C-H functionalization approach could involve the coupling of a pyridine precursor with a suitable oxane derivative. One potential strategy would be the iridium-catalyzed C-H borylation of pyridine at the 3-position, followed by a Suzuki-Miyaura cross-coupling with a 4-halo-oxane-4-carboxylate. Alternatively, a palladium-catalyzed direct arylation could be envisioned, where a C-H bond of pyridine is directly coupled with a functionalized oxane.

The regioselectivity of pyridine C-H functionalization is a critical aspect, with different methodologies favoring substitution at the C2, C3, or C4 positions. nih.gov Achieving meta-selectivity (C3-functionalization) often requires specific directing groups or catalyst systems. nih.gov For instance, the use of a removable directing group on the pyridine nitrogen can steer the functionalization to the desired position.

Below is a table illustrating the impact of different catalytic systems on the regioselectivity of pyridine C-H functionalization, which could be adapted for the synthesis of the target molecule.

| Catalyst System | Position of Functionalization | Potential Application to Target Synthesis | Reference |

| Ir-based catalysts | C3 (meta) | Direct coupling of pyridine with an oxane precursor at the 3-position. | nih.gov |

| Pd-based catalysts with specific ligands | C2 or C4 | Could be employed if a different isomer is desired or with a modified pyridine starting material. | nih.gov |

| Rare earth metal catalysts | C2 (ortho) | Alkylation at the 2-position, less direct for the target molecule but showcases the diversity of C-H functionalization. | beilstein-journals.org |

Esterification and Carboxylate Group Formation

The final step in the synthesis of this compound would likely be the formation of the methyl ester. This can be achieved through various esterification methods, the choice of which may depend on the stability of the preceding intermediates and the steric hindrance around the carboxylic acid.

The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. masterorganicchemistry.com However, for complex molecules, milder and more efficient protocols are often preferred. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is highly effective for sterically hindered carboxylic acids and proceeds under mild conditions. organic-chemistry.org

Transesterification, the conversion of one ester to another, could also be employed if, for instance, an ethyl ester is synthesized initially and needs to be converted to the methyl ester. This can be achieved by reacting the ethyl ester with methanol (B129727) in the presence of an acid or base catalyst.

The following table summarizes various esterification methods that could be applied to the synthesis of the target compound.

| Method | Reagents | Conditions | Advantages |

| Fischer Esterification | Methanol, H₂SO₄ (catalyst) | Reflux | Simple, inexpensive reagents. masterorganicchemistry.com |

| Steglich Esterification | Methanol, DCC, DMAP | Room temperature | Mild conditions, suitable for sensitive substrates. organic-chemistry.org |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Methanol | Room temperature | Effective for highly hindered carboxylic acids. |

An alternative approach to the carboxylate group is through a carboxylation reaction. This would involve introducing the -COOH group onto the oxane ring at a late stage of the synthesis. For example, a 4-lithiated or 4-magnesiated oxane derivative could be reacted with carbon dioxide to form the corresponding carboxylate. Subsequent esterification would then yield the final product.

Decarboxylation reactions can also be strategically employed. For instance, a Barton decarboxylation of a carboxylic acid can generate a radical intermediate that can then be functionalized. wikipedia.org While less direct for the target molecule, such methods highlight the versatility of carboxylic acid manipulations in complex synthesis.

Convergent and Divergent Synthetic Pathways

Atom economy is a key principle of green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. illinois.edu Direct C-H functionalization and multicomponent reactions are inherently more atom-economical than classical methods that require protecting groups and stoichiometric reagents.

One-pot multicomponent reactions (MCRs) offer a highly efficient and step-economical approach to complex molecules by combining three or more reactants in a single reaction vessel. nih.govrsc.orgorganic-chemistry.org A hypothetical MCR for the synthesis of a precursor to the target molecule could involve the reaction of an aldehyde, a β-ketoester, and ammonia (B1221849) to form a dihydropyridine (B1217469) ring (a Hantzsch-type synthesis), which is then further functionalized and oxidized. mdpi.com

Tandem or cascade reactions, where multiple bond-forming events occur sequentially in a single operation without the isolation of intermediates, can also significantly streamline a synthesis. For example, a Michael addition followed by an intramolecular cyclization could be envisioned to construct the oxane ring onto a pyridine-containing substrate.

A divergent synthesis, on the other hand, would start from a common intermediate that is then elaborated into different target molecules. rsc.orgnih.gov For instance, a functionalized pyridine could serve as a scaffold, with different cyclic ethers being introduced at the 3-position to generate a library of related compounds.

Following a comprehensive search of available scientific literature, it has been determined that specific research findings detailing the synthesis of This compound using the modern enabling technologies outlined in the request are not available.

The application of Microwave-Assisted Organic Synthesis (MAOS), Flow Chemistry, and specific Catalyst Development for the synthesis of this particular compound has not been documented in the accessible peer-reviewed journals, academic publications, or chemical databases.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on "this compound" as the subject. Generating content for the specified sections and subsections would require speculation, as no detailed research findings, data tables, or specific catalyst optimizations for this compound's synthesis via these advanced methods could be retrieved.

Elucidating Reaction Mechanisms and Reactivity of Methyl 4 Pyridin 3 Yl Oxane 4 Carboxylate

Mechanistic Investigations of Ester Group Transformations

The ester group in Methyl 4-(pyridin-3-yl)oxane-4-carboxylate is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Understanding the kinetics and mechanisms of these transformations is crucial for optimizing reaction conditions and achieving desired products.

Hydrolysis: Under acidic conditions, the hydrolysis of this compound to its corresponding carboxylic acid, 4-(pyridin-3-yl)oxane-4-carboxylic acid, proceeds through a well-established acid-catalyzed acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol (B129727) molecule yield the carboxylic acid and regenerate the acid catalyst.

| Reaction | Conditions | Key Mechanistic Steps | Products |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), Heat | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of a tetrahedral intermediate. 4. Elimination of methanol. | 4-(Pyridin-3-yl)oxane-4-carboxylic acid, Methanol |

| Saponification | Aqueous base (e.g., NaOH, KOH), Heat | 1. Nucleophilic attack by hydroxide (B78521) ion. 2. Formation of a tetrahedral intermediate. 3. Elimination of methoxide (B1231860) ion. 4. Deprotonation of the carboxylic acid. | Sodium 4-(pyridin-3-yl)oxane-4-carboxylate, Methanol |

Transesterification is a pivotal reaction for modifying the ester group of this compound, allowing for the introduction of different alkoxy groups. This transformation can be catalyzed by both acids and bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Similar to hydrolysis, the acid-catalyzed mechanism begins with the protonation of the carbonyl oxygen. masterorganicchemistry.com The alcohol reactant then attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. A series of proton transfers facilitates the departure of methanol and the formation of a new ester. The reaction is reversible and is typically driven to completion by using a large excess of the reactant alcohol.

Base-Catalyzed Transesterification: Under basic conditions, an alkoxide, acting as a potent nucleophile, attacks the carbonyl carbon of the ester. masterorganicchemistry.com This results in the formation of a tetrahedral intermediate, which then expels the methoxide group to yield the new ester. masterorganicchemistry.com This process is also reversible, and the equilibrium can be shifted by removing the methanol byproduct or using an excess of the reactant alcohol. masterorganicchemistry.com

| Catalyst | Mechanism Type | Rate Determining Step | Typical Reagents |

| Acid (e.g., H₂SO₄) | Addition-Elimination | Formation of the tetrahedral intermediate | Alcohols (e.g., Ethanol, Isopropanol) |

| Base (e.g., NaOCH₃) | Nucleophilic Acyl Substitution | Nucleophilic attack by the alkoxide | Alkoxides (e.g., Sodium ethoxide) |

The conversion of the methyl ester to an amide is a common and important transformation. This is typically achieved by reacting this compound with a primary or secondary amine. The reaction, known as aminolysis, generally requires elevated temperatures or the use of a catalyst. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating methanol and forming the corresponding amide. Various coupling agents can be employed to facilitate this reaction under milder conditions. google.com

Other derivatization pathways for the carboxylate group include its reduction to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or its conversion to an acid chloride using reagents such as thionyl chloride (SOCl₂). These derivatives serve as versatile intermediates for further synthetic modifications.

Pyridine (B92270) Nitrogen Reactivity and Functionalization

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound makes it a nucleophilic center and a ligand for metal ions.

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides through an Sₙ2 mechanism. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, leading to the formation of a pyridinium (B92312) salt. The rate of this reaction is influenced by the nature of the alkyl halide and the solvent.

N-Acylation: Similarly, N-acylation can be achieved by reacting the compound with acyl chlorides or anhydrides. The pyridine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) results in the formation of an N-acylpyridinium salt. These salts are often highly reactive and can be used as acyl transfer agents.

| Reaction | Reagent Type | Mechanism | Product |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Sₙ2 | N-Alkylpyridinium Salt |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Nucleophilic Acyl Substitution | N-Acylpyridinium Salt |

The pyridine nitrogen of this compound can coordinate to a variety of metal ions, acting as a monodentate ligand. The formation of these coordination complexes can significantly alter the physical and chemical properties of the molecule. The strength of the metal-ligand bond depends on the nature of the metal ion (its Lewis acidity) and the steric environment around the nitrogen atom. For instance, it can form stable complexes with transition metals such as zinc, nickel, and cadmium. mdpi.com The coordination can influence the reactivity of both the pyridine ring and the ester group.

| Metal Ion | Coordination Geometry | Potential Application |

| Zn(II) | Tetrahedral/Square Pyramidal | Catalysis, Luminescent Materials |

| Ni(II) | Octahedral | Magnetic Materials, Catalysis |

| Cd(II) | Varies | Coordination Polymers |

Conformational Dynamics and Transformations of the Tetrahydropyran (B127337) (Oxane) Ring

The tetrahydropyran (oxane) ring is a prevalent scaffold in numerous biologically active compounds. york.ac.ukresearchgate.netresearchgate.net Its conformational flexibility and potential for various chemical transformations are key to its utility in synthetic chemistry. In this compound, the oxane ring is substituted at the C4 position with both a pyridine and a methyl carboxylate group, influencing its reactivity and stereochemistry.

Ring-Opening Reactions and Rearrangements

The oxane ring is generally stable but can undergo ring-opening reactions under specific conditions, particularly in the presence of strong acids or bases. Under acidic conditions, protonation of the ring oxygen can facilitate nucleophilic attack, leading to cleavage of a C-O bond. For instance, treatment with strong acids like hydrogen halides can lead to the formation of a halo-alcohol.

A plausible mechanism for the acid-catalyzed ring opening involves the formation of an oxonium ion, which is then attacked by a nucleophile. The regioselectivity of this attack would be influenced by the electronic and steric effects of the substituents.

Rearrangements of the oxane ring are less common but can be induced under specific conditions, such as in the presence of certain transition metal catalysts or under photolytic conditions. These rearrangements could lead to the formation of other heterocyclic systems or acyclic products.

Stereochemical Aspects of Oxane Ring Conversions

The C4 carbon of this compound is a stereocenter. Therefore, reactions involving this carbon or adjacent atoms can have significant stereochemical implications. The chair conformation of the tetrahydropyran ring is the most stable, and the substituents will preferentially occupy equatorial positions to minimize steric strain. researchgate.netresearchgate.net

In reactions that proceed through a planar intermediate, such as an oxocarbenium ion, the stereochemical outcome of the subsequent nucleophilic attack will be determined by the facial selectivity, which is influenced by the existing stereochemistry and the nature of the reactants. bohrium.com For instance, the reduction of a related cyclic hemi-ketal often proceeds with high diastereoselectivity. bohrium.com

The stereochemistry of the starting material will dictate the stereochemistry of the product in concerted reactions. In stepwise reactions, the relative stability of diastereomeric intermediates will determine the final product distribution.

Functionalization at Peripheral Positions of the Oxane Ring

Functionalization of the oxane ring at positions other than C4 can be achieved through various synthetic strategies. For example, deprotonation of one of the α-carbons to the ring oxygen (C2 or C6) with a strong base, followed by reaction with an electrophile, could introduce a substituent at these positions. The regioselectivity of this reaction would be influenced by the directing effects of the existing substituents.

Another approach involves the use of radical reactions. A hydrogen atom can be abstracted from one of the methylene (B1212753) groups of the oxane ring, and the resulting radical can then react with a variety of radical traps to introduce a new functional group.

The presence of the electron-withdrawing methyl carboxylate group and the pyridine ring will influence the reactivity of the oxane ring towards functionalization.

Acid-Base Equilibrium and Protonation State Analysis

The pyridine moiety of this compound imparts basic properties to the molecule. Pyridine is a weak base, and its nitrogen atom can be protonated by an acid to form a pyridinium salt. pearson.commometrix.comncert.nic.in The position of the equilibrium depends on the pKa of the pyridinium ion and the pH of the solution.

The pKa of the conjugate acid of pyridine is approximately 5.2. The presence of the electron-withdrawing oxane-4-carboxylate substituent at the 3-position of the pyridine ring is expected to decrease the basicity of the pyridine nitrogen slightly due to inductive effects.

The protonation state of the molecule will significantly affect its solubility and reactivity. The pyridinium form will be more water-soluble than the neutral form. Protonation of the pyridine nitrogen can also influence the reactivity of the oxane ring by altering the electronic properties of the substituent at C4.

Table 1: Predicted Acid-Base Properties

| Property | Predicted Value |

| pKa (Conjugate Acid) | ~ 4.5 - 5.0 |

| Predominant form at pH 2 | Pyridinium |

| Predominant form at pH 7 | Neutral |

| Predominant form at pH 10 | Neutral |

Chemo- and Regioselectivity in Complex Reaction Systems

In a reaction involving multiple functional groups, the chemo- and regioselectivity are of paramount importance. This compound possesses several reactive sites: the pyridine nitrogen, the ester group, and the oxane ring.

The pyridine nitrogen is a nucleophilic and basic site. It will readily react with electrophiles and acids. ncert.nic.in The ester group is susceptible to nucleophilic acyl substitution, such as hydrolysis or amidation, particularly under basic or acidic conditions.

The oxane ring can be cleaved under harsh acidic conditions. In a complex reaction mixture, the choice of reagents and reaction conditions will determine which functional group reacts preferentially.

For example, in the presence of a strong, non-nucleophilic acid, the pyridine nitrogen will be protonated. If a nucleophile is then introduced, it may attack the ester carbonyl or a carbon atom of the oxane ring, depending on the reaction conditions.

The regioselectivity of reactions involving the pyridine ring is also a key consideration. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, but if it occurs, the substituent at C4 will direct incoming electrophiles to specific positions. Nucleophilic aromatic substitution is more feasible, particularly if a leaving group is present on the ring. nih.gov

Table 2: Potential Reactive Sites and Their Preferential Reactivity

| Reactive Site | Reagent Type | Preferential Reaction |

| Pyridine Nitrogen | Electrophiles, Acids | Protonation, Alkylation |

| Ester Carbonyl | Nucleophiles | Nucleophilic Acyl Substitution |

| Oxane Ring Oxygen | Strong Acids | Protonation, Ring Opening |

| C-H bonds on Oxane Ring | Radicals, Strong Bases | Functionalization |

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. A full suite of NMR experiments would be required to completely assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of Methyl 4-(pyridin-3-yl)oxane-4-carboxylate .

High-Resolution ¹H and ¹³C NMR for Chemical Shift and Coupling Analysis

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. In the ¹H NMR spectrum of This compound , distinct signals would be expected for the protons on the pyridine (B92270) ring, the oxane ring, and the methyl ester group. The aromatic protons of the pyridin-3-yl moiety would typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The multiplicity of these signals (e.g., doublet, triplet, doublet of doublets) would reveal the coupling relationships between adjacent protons, aiding in their specific assignment. The protons on the oxane ring would resonate in the aliphatic region (typically δ 1.5-4.5 ppm), with their chemical shifts influenced by their proximity to the oxygen atom and the ester group. The methyl protons of the carboxylate group would likely appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.

The ¹³C NMR spectrum would complement the ¹H data by providing the chemical shift for each unique carbon atom. The carbonyl carbon of the ester would be expected at the most downfield position (δ 170-180 ppm). The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm), while the carbons of the oxane ring and the methyl group would be found in the aliphatic region (δ 20-80 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridinyl-H2 | 8.5 - 8.7 | d | 2.0 - 3.0 |

| Pyridinyl-H6 | 8.4 - 8.6 | dd | 4.5 - 5.5, 1.5 - 2.0 |

| Pyridinyl-H5 | 7.8 - 8.0 | ddd | 8.0 - 9.0, 2.0 - 3.0, 0.5 - 1.0 |

| Pyridinyl-H4 | 7.3 - 7.5 | ddd | 8.0 - 9.0, 4.5 - 5.5, 0.5 - 1.0 |

| Oxane-H (axial, adjacent to O) | 3.5 - 3.8 | m | - |

| Oxane-H (equatorial, adjacent to O) | 3.9 - 4.2 | m | - |

| Oxane-H (axial, other) | 1.8 - 2.1 | m | - |

| Oxane-H (equatorial, other) | 2.2 - 2.5 | m | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 172 - 176 |

| Pyridinyl-C2 | 148 - 152 |

| Pyridinyl-C6 | 147 - 151 |

| Pyridinyl-C4 | 135 - 139 |

| Pyridinyl-C5 | 123 - 127 |

| Pyridinyl-C3 | 138 - 142 |

| C4 (Oxane) | 75 - 80 |

| C2/C6 (Oxane) | 65 - 70 |

| C3/C5 (Oxane) | 30 - 35 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be observed between the adjacent protons on the pyridine ring, and within the spin systems of the oxane ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule. For example, correlations between the oxane protons and the pyridinyl carbons would confirm the attachment of the pyridine ring to the oxane ring. Similarly, correlations between the methyl protons and the ester carbonyl carbon would confirm the methyl ester functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations would be critical in determining the stereochemistry of the molecule, for example, the relative orientation of the pyridin-3-yl group with respect to the oxane ring.

Dynamic NMR for Conformational Exchange Studies

The oxane ring in This compound can exist in different chair conformations. Dynamic NMR (DNMR) studies, conducted at variable temperatures, could provide insights into the energetics of this conformational exchange process. By analyzing the changes in the line shape of the NMR signals as a function of temperature, it would be possible to determine the activation energy (ΔG‡) for the ring inversion. This information is valuable for understanding the flexibility and conformational preferences of the molecule in solution. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, the molecular formula of This compound can be unequivocally confirmed.

Elucidation of Fragmentation Pathways via MS/MS

Tandem mass spectrometry (MS/MS) experiments are instrumental in elucidating the fragmentation pathways of a molecule, which can provide further structural confirmation. In an MS/MS experiment, the molecular ion of This compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would be analyzed to piece together the molecular structure.

Potential fragmentation pathways could include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Loss of the entire methoxycarbonyl group (-COOCH₃).

Cleavage of the oxane ring, leading to characteristic fragment ions.

Fragmentation of the pyridine ring.

A detailed analysis of these fragmentation patterns would provide a "fingerprint" for the molecule, useful for its identification in complex mixtures. researchgate.netresearchgate.net

Table 3: Predicted HRMS Data and Major Fragment Ions for this compound

| Ion | Predicted m/z (monoisotopic) | Description |

|---|---|---|

| [M+H]⁺ | 222.0974 | Protonated molecular ion |

| [M-OCH₃]⁺ | 190.0712 | Loss of methoxy radical |

| [M-COOCH₃]⁺ | 162.0762 | Loss of methoxycarbonyl radical |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of This compound would be expected to show characteristic absorption bands for the various functional groups present. A strong absorption band in the region of 1730-1750 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C-O stretching vibrations of the ester and the oxane ring would likely appear in the 1000-1300 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ range. C-H stretching vibrations for the aromatic and aliphatic protons would be seen around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. researchgate.netresearchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | 3050 - 3150 | 3050 - 3150 |

| C-H stretch (aliphatic) | 2850 - 2980 | 2850 - 2980 |

| C=O stretch (ester) | 1730 - 1750 (strong) | 1730 - 1750 (weak) |

| C=C/C=N stretch (pyridine) | 1400 - 1600 | 1400 - 1600 (strong) |

| C-O stretch (ester/oxane) | 1000 - 1300 | 1000 - 1300 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. For a compound such as this compound, this method would provide precise information on bond lengths, bond angles, and torsion angles, confirming its molecular structure. The resulting crystal structure would serve as the foundation for a deeper understanding of its stereochemical features and the non-covalent interactions that govern its crystal packing.

Elucidation of Absolute and Relative Stereochemistry

The oxane ring of this compound contains stereocenters. X-ray crystallography is a powerful tool for determining the relative stereochemistry of these centers, showing how the different substituents are oriented with respect to each other. In cases where the compound is chiral and has been resolved into its enantiomers, crystallographic analysis of a single enantiomer, often in the presence of a known chiral reference, can be used to determine its absolute stereochemistry. This is crucial for understanding its biological activity, as different enantiomers can have vastly different physiological effects.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The solid-state packing of this compound would be directed by a variety of intermolecular interactions. The presence of the pyridine ring, with its nitrogen atom, and the carboxylate group, with its oxygen atoms, makes the molecule a candidate for forming hydrogen bonds. The aromatic pyridine ring can also participate in π-stacking interactions with neighboring pyridine rings, further stabilizing the crystal lattice. A detailed crystallographic study would allow for the precise measurement of the distances and angles of these interactions, providing insight into their strength and directionality. Such interactions are fundamental to the material's physical properties, such as melting point and solubility.

Computational Chemistry and Theoretical Characterization of Methyl 4 Pyridin 3 Yl Oxane 4 Carboxylate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods were employed to determine the optimized geometry and electronic characteristics of Methyl 4-(pyridin-3-yl)oxane-4-carboxylate.

Density Functional Theory (DFT) has become a primary method in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net For this compound, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure reliable results for both geometry and electronic properties. ijcce.ac.irresearchgate.net

The geometry of the molecule is optimized to find the lowest energy conformation on the potential energy surface. From this optimized structure, key electronic properties can be calculated. These properties provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Calculated Ground State Properties (DFT/B3LYP/6-311++G(d,p))

| Property | Calculated Value | Unit |

|---|---|---|

| Ground State Energy | -845.1234 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| Polarizability | 25.67 | ų |

Note: The data in this table is hypothetical and for illustrative purposes.

While DFT is highly effective, for situations requiring higher accuracy, ab initio Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are utilized. These methods, while more computationally demanding, provide a more rigorous treatment of electron correlation, which is crucial for accurately predicting reaction barriers and interaction energies. They are often used to benchmark the results obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netacadpubl.eu For this compound, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the carboxylate and oxane ring, as well as the nitrogen atom of the pyridine (B92270) ring, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commalayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and chemical reactivity. acadpubl.eu A smaller gap suggests higher reactivity.

Table 2: Frontier Molecular Orbital Properties and Global Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.78 |

| LUMO Energy | -1.25 |

| Energy Gap (ΔE) | 5.53 |

| Ionization Potential (I) | 6.78 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 4.015 |

| Chemical Hardness (η) | 2.765 |

| Chemical Softness (S) | 0.362 |

Note: The data in this table is hypothetical and for illustrative purposes.

Analysis of the FMOs would likely show the HOMO density localized primarily on the electron-rich pyridine ring, while the LUMO density might be distributed across the carboxylate group and the pyridine ring.

Advanced Conformational Analysis

The flexibility of this compound, particularly around the single bond connecting the pyridine and oxane rings, necessitates a thorough conformational analysis to identify the most stable conformers and understand the molecule's dynamic behavior.

To explore the conformational landscape, a Potential Energy Surface (PES) scan is performed. This involves systematically rotating key dihedral angles and calculating the energy at each step. For this molecule, a crucial scan would be along the C-C bond linking the pyridine ring to the oxane ring. The resulting energy profile would reveal the rotational barriers and identify low-energy conformers. A subsequent global minimum search using various starting geometries ensures the identification of the most stable three-dimensional structure.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with a solvent. An MD simulation of this compound, typically run for several nanoseconds in a solvent like water or DMSO, would reveal the accessible conformational states at a given temperature.

Analysis of the MD trajectory allows for the characterization of the conformational ensemble, identifying the most populated conformer clusters and the dynamics of transitions between them. This provides a more realistic picture of the molecule's behavior in solution compared to the static, gas-phase picture from quantum chemical calculations.

Table 3: Summary of Hypothetical Molecular Dynamics Simulation Findings

| Parameter | Observation |

|---|---|

| Simulation Time | 100 ns |

| Solvent | Water (TIP3P model) |

| Temperature | 298 K |

| Major Conformer | The global minimum energy structure identified via DFT is the most populated cluster (>75% of simulation time). |

| Flexibility | Significant flexibility observed in the orientation of the methyl ester group. |

Note: The data in this table is hypothetical and for illustrative purposes.

Pseudorotation and Ring-Flip Dynamics of the Oxane Ring System

The six-membered oxane ring in this compound is not planar and undergoes conformational changes, primarily through chair-boat interconversions and pseudorotation pathways. Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in mapping the potential energy surface (PES) of these dynamics.

The chair conformation is generally the most stable due to the minimization of torsional and steric strain. However, the presence of bulky substituents, such as the pyridin-3-yl and methyl carboxylate groups at the C4 position, can influence the conformational preferences and the energy barriers for ring inversion. The energy difference between the equatorial and axial conformations of the substituent would be a key parameter to determine.

Computational studies would typically involve:

Conformational Search: Identifying all possible low-energy conformers (chair, boat, twist-boat).

Transition State Searching: Locating the transition states connecting these conformers.

Frequency Calculations: To confirm the nature of stationary points (minima or transition states) and to calculate zero-point vibrational energies (ZPVE).

The dynamics of the oxane ring can be visualized through a pseudorotation itinerary, often described by puckering coordinates. nih.gov For a six-membered ring, this is more complex than the well-known Cremer-Pople puckering coordinates for five-membered rings. researchgate.net

Table 1: Hypothetical Energy Barriers for Oxane Ring Interconversion

| Interconversion | Typical Energy Barrier (kcal/mol) |

|---|---|

| Chair to Twist-Boat | 10-12 |

| Twist-Boat to Boat | <1 |

| Boat to Twist-Boat | <1 |

| Twist-Boat to Chair | 10-12 |

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

The prediction of 1H and 13C NMR chemical shifts is a standard application of computational chemistry. d-nb.inforesearchgate.netnmrdb.orgnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating isotropic magnetic shielding constants, which are then converted to chemical shifts using a reference standard (e.g., tetramethylsilane, TMS).

The accuracy of the predicted shifts depends on the level of theory, the basis set, and the inclusion of solvent effects. For a molecule like this compound, it would be crucial to consider the conformational averaging of the oxane ring, as the chemical shifts of the ring protons and carbons would be a weighted average of the shifts in the different stable conformations.

Table 2: Estimated 1H and 13C NMR Chemical Shifts (in ppm) for Key Nuclei

| Atom | Estimated 1H Shift | Estimated 13C Shift |

|---|---|---|

| Pyridine C2 | 8.5-8.7 | 148-152 |

| Pyridine C4 | 7.8-8.0 | 135-138 |

| Pyridine C5 | 7.3-7.5 | 123-126 |

| Pyridine C6 | 8.6-8.8 | 149-153 |

| Oxane C4 | - | 75-80 |

| Carboxylate C=O | - | 170-175 |

| Methyl (O-CH3) | 3.6-3.8 | 51-54 |

Theoretical vibrational spectroscopy is essential for interpreting experimental Infrared (IR) and Raman spectra. humanjournals.comresearchgate.netresearchgate.netnih.govyoutube.com By calculating the harmonic vibrational frequencies at a given level of theory, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical scaling factor.

For this compound, the vibrational spectrum would be characterized by:

Pyridine Ring Modes: C-H stretching, C=C and C=N stretching vibrations.

Oxane Ring Modes: C-H stretching, C-O-C stretching, and ring deformation modes.

Carboxylate Group Modes: C=O stretching (a strong and characteristic band in the IR spectrum), and C-O stretching.

Methyl Group Modes: Symmetric and asymmetric C-H stretching and bending vibrations.

Table 3: Predicted Characteristic Vibrational Frequencies (cm-1)

| Functional Group | Vibrational Mode | Expected Wavenumber Range (Scaled) |

|---|---|---|

| Pyridine | C-H Stretch | 3000-3100 |

| C=C, C=N Stretch | 1400-1600 | |

| Carboxylate | C=O Stretch | 1730-1750 |

| Oxane | C-O-C Stretch | 1050-1150 |

| Methyl | C-H Stretch | 2850-3000 |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and geometries of transition states and intermediates.

To study a potential synthetic route to this compound, for example, the esterification of 4-(pyridin-3-yl)oxane-4-carboxylic acid with methanol (B129727), computational methods can be used to locate the transition state (TS) for the reaction. youtube.com This is typically done using methods like the synchronous transit-guided quasi-Newton (STQN) method. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis follows the reaction path downhill from the transition state to the reactants and products, confirming that the located TS indeed connects the desired species.

By calculating the energies of the reactants, products, and transition states, a reaction energy profile can be constructed. This provides key thermodynamic and kinetic information:

Thermodynamics: The difference in energy between the products and reactants determines the enthalpy of reaction (ΔHrxn). The Gibbs free energy of reaction (ΔGrxn) can also be calculated to determine the spontaneity of the reaction.

Kinetics: The energy difference between the transition state and the reactants gives the activation energy (Ea), which is related to the reaction rate.

For a multi-step synthesis, computational profiling of each step can help identify the rate-determining step and suggest potential ways to optimize the reaction conditions. For instance, in the synthesis of related pyridine carboxamides, computational studies have been used to understand the reaction mechanism and the role of intermediates. nih.govmdpi.com

Table 4: Hypothetical Thermodynamic and Kinetic Data for a Synthetic Step

| Parameter | Description | Hypothetical Value |

|---|---|---|

| ΔHrxn | Enthalpy of Reaction | -15 kcal/mol |

| ΔGrxn | Gibbs Free Energy of Reaction | -12 kcal/mol |

| Ea | Activation Energy | +25 kcal/mol |

Rational Design of Catalyst Systems through Computational Screening

The rational design of catalysts is a cornerstone of modern chemical synthesis, enabling the development of efficient and selective reaction pathways. For a substrate like this compound, computational screening methodologies offer a powerful tool to identify optimal catalyst systems without the need for extensive empirical experimentation.

Theoretical approaches, primarily density functional theory (DFT), are employed to model the interaction between the substrate and a library of potential catalysts. These calculations can elucidate reaction mechanisms, determine activation energies, and predict reaction kinetics. For instance, the pyridinyl nitrogen and the carboxylate group in this compound present potential coordination sites for metal-based catalysts. Computational screening can systematically evaluate a range of transition metals and ligands to identify candidates that favorably bind to the substrate and lower the energy barrier for a desired transformation.

A hypothetical computational screening workflow for a potential hydrolysis reaction of the ester group is outlined in the table below. This involves docking studies and subsequent quantum mechanical calculations to refine the interaction energies and transition states.

| Catalyst System (Metal/Ligand) | Binding Affinity (kcal/mol) | Predicted Activation Energy (kcal/mol) |

| Pd/dppf | -8.5 | 25.3 |

| Rh/BINAP | -10.2 | 22.1 |

| Ru/PPh3 | -7.1 | 28.9 |

| Cu/Box | -9.8 | 23.5 |

Note: The data in this table is hypothetical and serves to illustrate the output of a computational screening study. Actual values would be derived from specific DFT calculations.

Non-Covalent Interaction Analysis and Crystal Packing Prediction

Understanding the nature and strength of non-covalent interactions is crucial for predicting the crystal packing of a molecule, which in turn influences its physical properties such as solubility and melting point. For this compound, a variety of non-covalent forces are expected to play a significant role in its solid-state assembly.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are instrumental in identifying and quantifying these interactions. rsc.org These analyses can reveal the presence of hydrogen bonds, π-π stacking interactions between pyridine rings, and other weaker van der Waals forces. researchgate.net

Crystal structure prediction (CSP) is a computational technique that aims to identify the most stable crystal packing arrangements (polymorphs) of a given molecule. By calculating the lattice energies of thousands of hypothetical crystal structures, CSP can provide a ranked list of the most likely observable forms. The predicted crystal structures can then be analyzed to understand the dominant intermolecular interactions.

The table below summarizes the types of non-covalent interactions that could be anticipated in the crystal structure of this compound and their typical energy ranges, which would be quantified by detailed computational analysis.

| Interaction Type | Interacting Moieties | Estimated Energy (kcal/mol) |

| Hydrogen Bonding | Pyridinyl N···H-C | 1-3 |

| π-π Stacking | Pyridine ring ↔ Pyridine ring | 2-5 |

| C-H···π Interactions | C-H bonds ↔ Pyridine ring | 0.5-2.5 |

| Dipole-Dipole | Carbonyl group ↔ Carbonyl group | 1-4 |

Note: These are generalized energy ranges for illustrative purposes. Precise values for the specific compound would be obtained from detailed quantum chemical calculations.

The study of non-covalent interactions is fundamental to comprehending the structures of organic crystals and their resulting material properties. researchgate.net The interplay of various weak interactions, such as those involving aromatic rings, is a key factor in the stabilization of crystal structures. rsc.orgnih.gov

Derivatization and Structural Diversification Strategies

Chemical Modifications of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient heterocycle, a characteristic that dictates its reactivity towards various chemical transformations. Its modification can be approached through several key strategies, including electrophilic aromatic substitution (often requiring activation), reduction or oxidation of the ring, and metalation for directed functionalization.

Electrophilic Aromatic Substitution Reactions on the Pyridine System

Electrophilic Aromatic Substitution (EAS) on an unsubstituted pyridine ring is significantly more challenging than on benzene. quimicaorganica.org The electronegative nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the C3 and C5 positions. quora.comquora.com In the case of Methyl 4-(pyridin-3-yl)oxane-4-carboxylate, the existing substituent at the C3 position will further influence the regioselectivity of subsequent substitutions, generally directing new electrophiles to the C5 position.

A highly effective strategy to enhance the reactivity of the pyridine ring towards EAS is through the formation of a Pyridine N-oxide . bhu.ac.in Oxidation of the pyridine nitrogen atom with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid forms the corresponding N-oxide. bhu.ac.inchemtube3d.com This transformation increases the electron density in the ring, particularly at the C2, C4, and C6 positions, thereby activating it for EAS and altering the regiochemical outcome. bhu.ac.inpearson.comvaia.com The N-oxide can later be deoxygenated to restore the pyridine ring if desired.

| Reaction | Typical Reagents | Substrate | Anticipated Major Product Position | Notes |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Pyridine N-oxide derivative | C4-Nitro | Direct nitration of the pyridine is difficult due to protonation in strong acid, which causes severe deactivation. rsc.org The N-oxide is the preferred substrate. |

| Halogenation | Br₂, Oleum or Cl₂, AlCl₃ | Pyridine derivative | C5-Halo | Harsh conditions are typically required for the direct halogenation of pyridines. chemrxiv.org |

| Sulfonation | SO₃, H₂SO₄ (oleum) | Pyridine derivative | C3-Sulfonic acid | High temperatures are necessary, and the reaction is often reversible. quimicaorganica.org |

Oxidation, Reduction, and N-Heterocyclic Carbene Precursor Formation

Oxidation and Reduction: Beyond the N-oxidation described above, the pyridine ring can undergo reduction to afford piperidine (B6355638) derivatives. Catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium is a common method for the complete saturation of the pyridine ring. nih.govrsc.org This transformation from a flat, aromatic system to a three-dimensional saturated ring drastically alters the molecule's shape and basicity, providing a key vector for structural diversification. Partial reduction to dihydropyridine (B1217469) intermediates is also possible using specific reagents like sodium borohydride (B1222165) in certain contexts. rsc.orgnih.gov

N-Heterocyclic Carbene (NHC) Precursor Formation: N-Heterocyclic carbenes are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. The pyridine scaffold can be used to generate pyridylidene-type NHCs. The key initial step is the N-alkylation or N-arylation of the pyridine nitrogen atom to form a pyridinium (B92312) salt. researchgate.netgoogle.com This is typically achieved by reacting the pyridine with an alkyl halide.

Subsequent deprotonation of the pyridinium salt at a position ortho to the nitrogen (C2 or C6) with a strong, non-nucleophilic base can generate the corresponding NHC. researchgate.netrsc.org These carbenes can be trapped by transition metals to form stable complexes. The formation of pyridinium salts not only serves as a pathway to NHCs but also significantly activates the ring for other transformations, including radical cross-coupling reactions. nih.gov

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. In this strategy, a directing metalating group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org For pyridine and its derivatives, the ring nitrogen itself can act as a DMG, directing metalation to the C2 and C6 positions.

To avoid competitive nucleophilic addition of the organolithium reagent to the C=N bond of the pyridine, sterically hindered bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed at low temperatures. acs.orgclockss.orguwindsor.ca For the target molecule, deprotonation would be expected to occur preferentially at the C2 position. The resulting lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups. researchgate.netznaturforsch.comrsc.org This method provides a reliable route to 2-substituted-3-arylpyridines.

| Electrophile | Reagent Example | Introduced Functional Group |

|---|---|---|

| Silyl Halides | (CH₃)₃SiCl | -Si(CH₃)₃ |

| Alkyl Halides | CH₃I | -CH₃ |

| Aldehydes/Ketones | PhCHO | -CH(OH)Ph |

| Carbon Dioxide | CO₂ (gas) | -COOH |

| Boronic Esters | B(OiPr)₃ | -B(OH)₂ (after hydrolysis) |

| Disulfides | PhSSPh | -SPh |

The introduction of a boronic acid group via this method is particularly valuable, as it opens the door to subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of C-C bonds with various aryl and vinyl partners. nih.gov

Transformations of the Tetrahydropyran (B127337) (Oxane) Ring System

The saturated oxane ring of this compound is generally less reactive than the pyridine moiety. Its functionalization requires strategies that can activate C-H bonds or leverage the existing oxygen heteroatom and ester functionality.

Selective Functionalization at C2, C3, C5, and C6 Positions

Direct and selective functionalization of the unactivated C-H bonds of the tetrahydropyran ring is a significant synthetic challenge. Most methods for constructing substituted tetrahydropyrans build the desired functionality in during the ring synthesis itself. organic-chemistry.org However, post-synthetic modification can be envisioned through several pathways:

Radical-Mediated C-H Functionalization: Free radical reactions can provide a means to introduce functionality onto the saturated ring. Hydrogen Atom Transfer (HAT) photocatalysis, for instance, can generate carbon-centered radicals from C-H bonds, particularly at positions alpha to the ring oxygen (C2 and C6), which are more activated. nih.gov These radical intermediates can then be trapped by various reagents to form new C-C, C-O, or C-halogen bonds. nih.gov For example, radical-relay methods could be employed for C-H oxygenation or azidation. nih.gov

C-H Activation: Transition metal-catalyzed C-H activation is a burgeoning field that could offer pathways for functionalization. nih.govyoutube.combohrium.com While challenging on a simple saturated ether, specific directing groups or catalyst systems could potentially enable the introduction of new groups at various positions on the ring.

Photocatalytic Approaches: Decatungstate photocatalysis has been shown to mediate the C(sp³)–H heteroarylation of substrates like tetrahydropyran. nih.gov This process involves the formation of an α-oxyalkyl radical, which is then oxidized to an oxocarbenium ion. This electrophilic intermediate is subsequently trapped by a nucleophile, enabling functionalization at the C2 or C6 positions.

Ring Transformations and Skeletal Rearrangements of the Oxane Moiety

Altering the core skeleton of the oxane ring represents a more profound structural modification. Such transformations typically require the generation of reactive intermediates that can trigger ring-opening, -contraction, or -expansion events.

Oxidative Ring-Opening: The oxane ring can be susceptible to oxidative cleavage. Certain catalytic systems, often involving transition metals and an oxidant like dioxygen, can initiate C-H abstraction from the ring, typically alpha to the oxygen atom. nih.govacs.orgresearchgate.net The resulting radical can undergo further reactions, including fragmentation of the ring to yield linear, difunctionalized alkane derivatives. For example, catalytic oxidation of THF can lead to products of C-C bond cleavage. nih.gov

Skeletal Rearrangements: While skeletal rearrangements of simple saturated tetrahydropyrans are uncommon, they can be induced by strategically introducing specific functional groups. For example, conversion of the C4-ester to a different functional group could enable rearrangements. While speculative for this specific substrate, analogous rearrangements in other heterocyclic systems suggest potential pathways. For instance, if functionality could be installed adjacent to the ring oxygen, subsequent reactions could potentially induce ring contraction to form highly substituted cyclopentane (B165970) systems.

These derivatization strategies highlight the chemical versatility of the this compound scaffold. By leveraging both established and modern synthetic methodologies, a diverse library of analogues can be generated, enabling extensive exploration of its chemical and biological potential.

Introduction of Spiro and Fused Ring Systems

The architectural complexity of a molecule can be significantly enhanced through the incorporation of spirocyclic or fused ring systems. For "this compound," the oxane ring provides a scaffold ripe for such modifications. Spirocycles can be introduced at the C4 position, replacing the carboxylate and pyridine moieties, or potentially at other positions on the oxane ring through multi-step synthetic sequences.

One conceptual approach involves the conversion of the ketone precursor to "this compound" into an olefin, followed by cyclopropanation to create a spiro[oxane-4,1'-cyclopropane] system. More complex spiroheterocycles, such as oxaspiropentanes and oxaspirohexanes, can be synthesized from methylene-substituted precursors via oxidation, offering pathways to unique and strained ring systems that can serve as versatile synthetic intermediates. nih.gov

Fused ring systems can be constructed by forming new rings that share one or more atoms with the parent oxane ring. Strategies to achieve this include intramolecular cyclization reactions. For instance, derivatizing the carboxylate at C4 into a suitable chain with a terminal reactive group could enable cyclization onto another position of the oxane ring or the pyridine ring. The synthesis of new ring systems, such as tetrazolo-pyridazines and triazolo-pyridazines from spiro[cycloalkane]pyridazinone precursors, illustrates how existing heterocyclic structures can be elaborated into more complex fused systems. researchgate.net Although not directly applied to the oxane series, these methods highlight the potential for annulation reactions in heterocyclic chemistry.

A summary of potential strategies for introducing spiro and fused rings is presented below.

| Strategy | Description | Potential Precursor/Intermediate | Reference |

| Spirocyclization | Formation of a spirocyclic system at a single carbon atom of the oxane ring. | Methylene-substituted oxane derived from the ketone precursor. | nih.gov |

| Fused Ring Formation (Annulation) | Construction of a new ring that shares two adjacent atoms with the oxane ring. | Oxane ring functionalized with reactive groups at two different positions. | researchgate.net |

| Intramolecular Cyclization | A pendant chain attached to the oxane ring cyclizes to form a new fused ring. | A derivative of the target molecule with an appropriate side chain at C4. | mdpi.com |

Chemical Conversions of the Carboxylate Moiety

The methyl carboxylate group at the C4 position is a key functional handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Reduction to Aldehydes and Alcohols

The reduction of the methyl ester to either a primary alcohol or an aldehyde represents a fundamental transformation.

Reduction to Alcohols: The ester can be readily reduced to the corresponding primary alcohol, 4-(hydroxymethyl)-4-(pyridin-3-yl)oxane. This is typically achieved using powerful hydride reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of esters to primary alcohols. libretexts.orgkhanacademy.org The reaction is generally performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to neutralize the reaction and hydrolyze the intermediate aluminum alkoxide salts. libretexts.orgkhanacademy.org

Reduction to Aldehydes: The partial reduction of the ester to an aldehyde, 4-(pyridin-3-yl)oxane-4-carbaldehyde, is a more challenging transformation as aldehydes are themselves readily reduced to alcohols. This requires the use of less reactive, sterically hindered hydride reagents that can stop the reduction at the aldehyde stage. Reagents such as diisobutylaluminium hydride (DIBAL-H) are commonly employed for this purpose, typically at low temperatures (e.g., -78 °C) to prevent over-reduction. Another approach involves the stepwise reduction of the corresponding carboxylic acid salt with borane, followed by oxidation. researchgate.net

| Transformation | Reagent | Product | Key Conditions |

| Ester to Alcohol | Lithium aluminum hydride (LiAlH₄) | 4-(hydroxymethyl)-4-(pyridin-3-yl)oxane | Anhydrous THF or Et₂O, followed by aqueous workup |

| Ester to Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | 4-(pyridin-3-yl)oxane-4-carbaldehyde | Low temperature (e.g., -78 °C) in a non-polar solvent |

Decarboxylation Reactions